molecular formula C19H23ClFN3O2S B2943486 4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 898451-32-6

4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2943486
CAS RN: 898451-32-6
M. Wt: 411.92
InChI Key: DEGALRAKSHUURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O2S and its molecular weight is 411.92. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Applications

A significant application area of benzenesulfonamide derivatives is in the inhibition of specific enzymes. For instance, studies have shown that certain benzenesulfonamide compounds are effective inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds, synthesized through microwave irradiation, have demonstrated potent inhibitory effects against human CA I and II isoenzymes, with inhibitory constants (Kis) in the nanomolar range, underscoring their potential in the development of CA inhibitors for therapeutic purposes (Gul et al., 2016).

Anticancer Activity

Another crucial application is in the field of oncology, where benzenesulfonamide derivatives have been evaluated for their in vitro antitumor activities. Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing different moieties were synthesized and shown to exhibit significant activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. One compound, in particular, demonstrated remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating the potential of these derivatives as anticancer agents (Sławiński & Brzozowski, 2006).

Bioactivity Studies

Further bioactivity studies of benzenesulfonamide derivatives reveal their potential in various biological applications. A series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide showed interesting cytotoxic activities and strong inhibition of carbonic anhydrase isoenzymes hCA I and II. These findings suggest the importance of structural modifications in enhancing the biological activities of benzenesulfonamide derivatives (Gul et al., 2016).

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGALRAKSHUURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

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